Diphenylpyrrolidine-2-phosphonatehcl
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Overview
Description
Diphenylpyrrolidine-2-phosphonate hydrochloride is a compound that features a pyrrolidine ring substituted with diphenyl and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The phosphonate group can be introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide . The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of diphenylpyrrolidine-2-phosphonate hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diphenylpyrrolidine-2-phosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the pyrrolidine ring or the phosphonate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Reduced forms of the pyrrolidine ring or phosphonate group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diphenylpyrrolidine-2-phosphonate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of diphenylpyrrolidine-2-phosphonate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The phosphonate group can mimic phosphate groups in biological systems, leading to its use as a bioisostere in drug design .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phosphonate compounds: Other phosphonate derivatives, such as phosphonic acids and phosphinates, have comparable chemical properties and applications.
Uniqueness
Diphenylpyrrolidine-2-phosphonate hydrochloride is unique due to the combination of the pyrrolidine ring and the diphenyl and phosphonate groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H17ClNO3P-2 |
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Molecular Weight |
337.74 g/mol |
IUPAC Name |
(1,2-diphenylpyrrolidin-2-yl)-dioxido-oxo-λ5-phosphane;hydrochloride |
InChI |
InChI=1S/C16H18NO3P.ClH/c18-21(19,20)16(14-8-3-1-4-9-14)12-7-13-17(16)15-10-5-2-6-11-15;/h1-6,8-11H,7,12-13H2,(H2,18,19,20);1H/p-2 |
InChI Key |
MOPHBVLKIGVONG-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)(C3=CC=CC=C3)P(=O)([O-])[O-].Cl |
Origin of Product |
United States |
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